molecular formula C13H20N2O4 B2635900 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide CAS No. 2195939-69-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide

Cat. No. B2635900
CAS RN: 2195939-69-4
M. Wt: 268.313
InChI Key: FODSYROWOQZSAL-UHFFFAOYSA-N
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Description

This compound contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). It also has an ethoxy group and a cyclobutanecarboxamide group. The presence of these functional groups could give this compound interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, and the attachment of the ethoxy and cyclobutanecarboxamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrolidinone ring. The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyrrolidinone group might be involved in reactions with nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and stability .

Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential as an anticonvulsant . Researchers have discovered a series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound .

Pain Management

The compound has also shown promise in the field of pain management . It was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Inhibition of Calcium Currents

Studies suggest that the mechanism of action of this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This could have implications for a variety of neurological disorders.

Interaction with Sodium Channels

Previous studies have shown that these molecules interact with voltage-gated sodium channels at very high concentrations . This interaction could potentially be harnessed for therapeutic purposes.

Antinociceptive Activity

In addition to its anticonvulsant properties, the compound has also demonstrated antinociceptive activity . This refers to the ability to reduce sensitivity to painful stimuli, which could be beneficial in conditions such as chronic pain.

Potential Anti-fibrosis Activity

While not directly related to the compound , similar compounds have displayed better anti-fibrosis activity than Pirfenidone (PFD) on HSC-T6 cells . This suggests that the compound could potentially be modified to enhance its anti-fibrosis activity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c16-11-4-5-12(17)15(11)7-9-19-8-6-14-13(18)10-2-1-3-10/h10H,1-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODSYROWOQZSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide

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